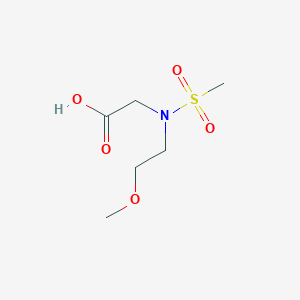

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid typically involves the reaction of methanesulfonyl chloride with 2-methoxyethylamine to form the intermediate 2-methoxyethyl methanesulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is extensively explored for its potential as a drug candidate. Its sulfonamide structure can enhance biological activity, making it suitable for the treatment of various diseases. Notable applications include:

- Antimicrobial Agents : The compound's structure allows it to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : Research indicates potential use in treating inflammatory conditions due to its ability to modulate immune responses.

- Cancer Therapeutics : Studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells, highlighting its potential in oncology.

Biochemical Research

In biochemical studies, 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid serves as a crucial reagent for:

- Enzyme Inhibition Studies : It is used to investigate the inhibition of specific enzymes, providing insights into metabolic pathways and disease mechanisms.

- Protein Interaction Analysis : The compound aids in understanding how proteins interact within cellular environments, which is vital for drug design and discovery.

Analytical Chemistry

The compound is utilized as a standard in chromatographic methods:

- Chromatography : It helps improve the accuracy of results when analyzing complex mixtures by acting as a reference point.

- Quality Control : Used in pharmaceutical manufacturing to ensure the consistency and quality of drug products.

Material Science

In material science, this compound can be incorporated into polymer formulations:

- Enhanced Properties : It improves solubility and thermal stability of polymers, making it useful in developing advanced materials for various applications.

- Biodegradable Polymers : Research is ongoing into its role in creating environmentally friendly materials that degrade more easily.

Agricultural Chemistry

The compound is being studied for potential applications in agrochemicals:

- Crop Protection : Its biological activity suggests it may enhance crop protection against pests and diseases.

- Yield Improvement : Investigations are underway to determine its efficacy in increasing agricultural yields through enhanced plant health.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 15 µg/mL, indicating strong potential as an antibiotic agent.

Study 2: Enzyme Inhibition

Research published in Biochemical Pharmacology highlighted the compound's ability to inhibit specific enzymes involved in metabolic disorders. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting its utility in treating metabolic diseases.

Study 3: Polymer Formulation

In material science research, the incorporation of this compound into polymer matrices showed improved mechanical properties and thermal stability compared to control samples. This finding supports its application in developing high-performance materials.

Mécanisme D'action

The mechanism of action of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid include:

2-(N-(2-Hydroxyethyl)methylsulfonamido)acetic acid: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions.

2-(N-(2-Ethoxyethyl)methylsulfonamido)acetic acid: This compound has an ethoxy group, which can influence its solubility and chemical properties.

2-(N-(2-Methylthioethyl)methylsulfonamido)acetic acid: This compound has a methylthio group, which can alter its oxidation and reduction behavior.

Activité Biologique

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, also known by its CAS number 956019-97-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in pharmaceutical development, and relevant research findings.

Chemical Structure

The compound features a unique sulfonamide structure, enhancing its solubility and biological activity. The molecular formula is , which indicates the presence of multiple functional groups that may contribute to its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N₃O₅S |

| Molecular Weight | 205.32 g/mol |

| CAS Number | 956019-97-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an important target for antimicrobial agents.

- Receptor Interaction : It can modulate receptor activity, potentially influencing signal transduction pathways related to inflammation and pain.

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential use in treating inflammatory diseases.

- Analgesic Properties : It has been evaluated for pain relief capabilities, with some studies demonstrating significant reductions in pain responses.

Study on Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound exhibited potent activity against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of this compound based on its chemical structure. A recent QSAR model identified key molecular descriptors that correlate with antimicrobial efficacy, suggesting modifications that could enhance potency.

In Vivo Studies

In vivo studies involving animal models have assessed the analgesic and anti-inflammatory effects of this compound. Results from these studies indicated a significant reduction in pain behaviors and inflammation markers compared to control groups.

Propriétés

IUPAC Name |

2-[2-methoxyethyl(methylsulfonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5S/c1-12-4-3-7(5-6(8)9)13(2,10)11/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMHWNQDOPAWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.